4-Methylisoquinolin-5-amine chemical properties and structure
4-Methylisoquinolin-5-amine chemical properties and structure
An In-depth Technical Guide to 4-Methylisoquinolin-5-amine
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 4-Methylisoquinolin-5-amine, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
4-Methylisoquinolin-5-amine is a substituted isoquinoline derivative.[1] The isoquinoline framework is a significant scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of pharmacological activities.[1]
Table 1: Physicochemical Properties of 4-Methylisoquinolin-5-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [2][3] |
| Molecular Weight | 158.20 g/mol | [1][4] |
| CAS Number | 194032-18-3 | [1][2][3] |
| Solubility | Soluble in Alcohol, Dichloromethane (DCM) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| InChI Key | AHYRKDKBOIYXFE-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of 4-Methylisoquinolin-5-amine consists of an isoquinoline core with a methyl group substituted at the 4-position and an amine group at the 5-position.
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IUPAC Name : 4-methylisoquinolin-5-amine
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Canonical SMILES : Cc1cncc2cccc(N)c12
Caption: 2D Structure of 4-Methylisoquinolin-5-amine.
Spectroscopic Data
While specific experimental spectra for 4-Methylisoquinolin-5-amine are not widely published, the expected spectral characteristics can be inferred from its structure and the known properties of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons.[1]
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Aromatic Protons : The protons on the isoquinoline ring will appear in the downfield region (typically 7.0-8.5 ppm). The protons on the pyridine ring (H-1 and H-3) are generally observed further downfield due to the deshielding effect of the nitrogen atom.[1] The amino group at C-5 will shield the ortho-proton (H-6) and the para-proton (H-8), causing them to shift upfield compared to unsubstituted isoquinoline.[1]
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Methyl Protons : The methyl group at C-4 will appear as a distinct singlet in the upfield region (typically 2.2-2.6 ppm).[1]
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Amine Protons : The two protons of the primary amine group (NH₂) may appear as a broad singlet.[1] Its chemical shift can be variable depending on the solvent and concentration, and the signal will disappear upon D₂O exchange.[5][6]
¹³C NMR Spectroscopy
Carbons adjacent to the nitrogen atom in the isoquinoline ring and the carbon attached to the amine group will be deshielded and appear at a lower field in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine group.
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N-H Stretch : Primary amines typically show a pair of sharp, medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching modes.[5][6]
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Aromatic C-H Stretch : Absorptions for aromatic C-H stretching are expected above 3000 cm⁻¹.
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C=C and C=N Stretch : Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Experimental Protocols: Synthesis
Caption: Plausible synthetic workflow for 4-Methylisoquinolin-5-amine.
Methodology:
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Nitration of 4-Methylisoquinoline : The synthesis would likely begin with the regioselective nitration of 4-methylisoquinoline to introduce a nitro group at the 5-position, yielding 4-methyl-5-nitroisoquinoline. This electrophilic aromatic substitution is a standard method for introducing a nitrogen-containing functional group that can be subsequently reduced to an amine.[7]
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Reduction of the Nitro Group : The final step is the reduction of the nitro group in 4-methyl-5-nitroisoquinoline to the corresponding primary amine.[7] This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using a metal in an acidic medium (e.g., iron powder in hydrochloric acid).[7]
Reactivity and Applications
The chemical reactivity of 4-Methylisoquinolin-5-amine is primarily influenced by the nucleophilic character of the primary amino group and the aromatic isoquinoline core.[1]
References
- 1. 4-Methylisoquinolin-5-amine | 194032-18-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. 4-Methylquinolin-5-amine | C10H10N2 | CID 12384194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
